![molecular formula C12H19NO3 B2370842 tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate CAS No. 1049160-82-8](/img/structure/B2370842.png)
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amino group and a propanoate ester. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate typically involves the reaction of furan-2-ylmethanamine with tert-butyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions between furan-containing molecules and biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its furan ring and amino group make it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Comparison with Similar Compounds
- tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate
- tert-Butyl 3-[(furan-2-ylmethyl)amino]butanoate
Comparison: tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate is unique due to its specific combination of a furan ring, an amino group, and a propanoate ester. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which may differ from similar compounds with variations in the alkyl chain length or substitution pattern .
Properties
IUPAC Name |
tert-butyl 3-(furan-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSWPLSOOALIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)
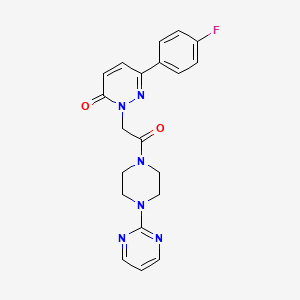
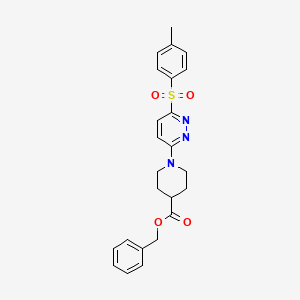
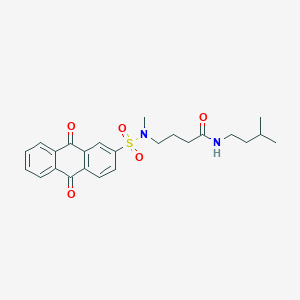

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
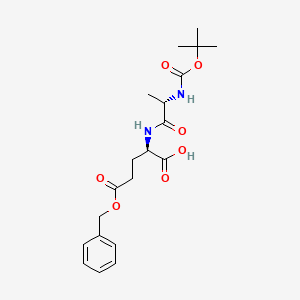
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)
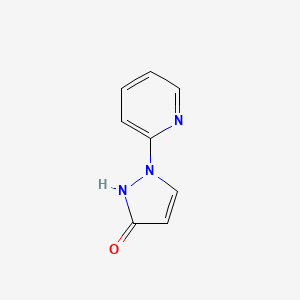
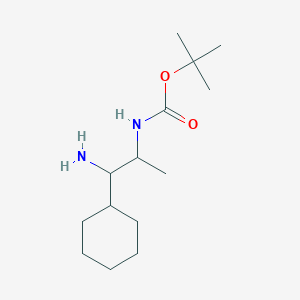


![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
